5-Bromo-2-octyl-1,2-thiazol-3(2H)-one
Description
Properties
CAS No. |
57756-35-1 |
|---|---|
Molecular Formula |
C11H18BrNOS |
Molecular Weight |
292.24 g/mol |
IUPAC Name |
5-bromo-2-octyl-1,2-thiazol-3-one |
InChI |
InChI=1S/C11H18BrNOS/c1-2-3-4-5-6-7-8-13-11(14)9-10(12)15-13/h9H,2-8H2,1H3 |
InChI Key |
SBLPIHUOONXSST-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN1C(=O)C=C(S1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes to 5-Bromo-2-octyl-1,2-thiazol-3(2H)-one
Method 1: N-Alkylation of 5-Bromo-1,2-thiazol-3(2H)-one
This two-step approach begins with the synthesis of the thiazolone core, followed by alkylation at the N2 position.
Synthesis of 5-Bromo-1,2-thiazol-3(2H)-one
The thiazolone ring is constructed via cyclization of 3-bromo-2-oxopropanoic acid with ammonium thiocyanate under acidic conditions. Alternatively, Hantzsch thiazole synthesis adapts a brominated β-keto ester (e.g., ethyl 3-bromoacetoacetate) and thiourea, followed by oxidation to the thiazolone.
Reaction Conditions
- Reactants : Ethyl 3-bromoacetoacetate (1.0 eq), thiourea (1.2 eq)
- Solvent : Ethanol (reflux, 6 h)
- Oxidizing Agent : Hydrogen peroxide (30%, 2 eq)
- Yield : 68–72%
N-Octylation via Alkylation
The N2 position of 5-bromo-1,2-thiazol-3(2H)-one is alkylated using octyl bromide under basic conditions.
Procedure
- Deprotonation : Suspend 5-bromo-1,2-thiazol-3(2H)-one (1.0 eq) in anhydrous DMF. Add potassium carbonate (2.5 eq) and stir at 25°C for 30 min.
- Alkylation : Add octyl bromide (1.2 eq) dropwise. Heat to 80°C for 12 h.
- Workup : Quench with ice-water, extract with ethyl acetate, and purify via column chromatography (hexane:ethyl acetate, 4:1).
Key Data
Method 2: One-Pot Mannich Reaction
This method concurrently forms the thiazolone ring and introduces the octyl group via a three-component reaction.
Reactants
- 3-Bromo-2-oxopropionaldehyde (1.0 eq)
- Octylamine (1.2 eq)
- Thioglycolic acid (1.0 eq)
Conditions
- Solvent : Ethanol, reflux (8 h)
- Catalyst : Triethylamine (0.1 eq)
- Yield : 60–63%
Mechanistic Insight
The reaction proceeds via imine formation between the aldehyde and octylamine, followed by cyclization with thioglycolic acid to form the thiazolone ring.
Method 3: Cyclocondensation of β-Keto Amides
A brominated β-keto amide is condensed with octyl isothiocyanate to form the target compound in a single step.
Procedure
- Reactants : 3-Bromo-2-oxo-N-octylpropanamide (1.0 eq), ammonium thiocyanate (1.5 eq)
- Solvent : Acetonitrile, 80°C (6 h)
- Purification : Recrystallization from ethanol
Yield : 58–62%
Advantage : Avoids separate alkylation step, reducing purification complexity.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Reaction Time (h) | Key Advantage |
|---|---|---|---|
| N-Alkylation | 65–70 | 12 | High regioselectivity |
| Mannich Reaction | 60–63 | 8 | One-pot synthesis |
| Cyclocondensation | 58–62 | 6 | No intermediate purification |
N-Alkylation provides the highest yield but requires pre-synthesized intermediates. The Mannich reaction offers simplicity but moderate yields due to competing side reactions. Cyclocondensation balances efficiency and step economy.
Challenges and Optimization Strategies
- Steric Hindrance : The bulky octyl group impedes alkylation efficiency. Using polar aprotic solvents (e.g., DMF) enhances reactivity.
- Regioselectivity : Competing O-alkylation is mitigated by employing non-nucleophilic bases (e.g., K₂CO₃ instead of NaOH).
- Purification : Silica gel chromatography effectively separates N-alkylated products from unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the bromine atom, replacing it with hydrogen or other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are commonly employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dehalogenated thiazoles.
Substitution: Thiazoles with various functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-octyl-1,2-thiazol-3(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, disrupting their normal function. The exact pathways involved can vary and require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Comparison of 5-Bromo-2-octyl-1,2-thiazol-3(2H)-one with Analogous Compounds
Structural and Functional Insights
Bromine vs. However, bromine’s larger atomic radius may reduce volatility, making it less likely to aerosolize and cause respiratory toxicity compared to CMIT/MIT . Chlorinated analogs like CMIT and DCOIT exhibit higher acute toxicity but are less stable under alkaline conditions due to chlorine’s weaker bond strength compared to bromine .
Alkyl Chain Length (Octyl vs. Methyl) :
- The octyl group in this compound imparts lipophilicity, enhancing its penetration into microbial cell membranes and biofilm matrices. This property is critical in antifouling applications, as seen in DCOIT .
- Shorter alkyl chains (e.g., methyl in CMIT/MIT) reduce persistence in environmental matrices but increase volatility and human exposure risks .
Toxicity Profiles :
Performance in Industrial Settings
- Drilling Fluids : 4,5-Dichloro-2-octyl-1,2-thiazol-3(2H)-one is preferred in drilling fluids due to its compatibility with bentonite clays and pH-stable formulation .
- Marine Antifouling : DCOIT’s dichloro substitution provides superior efficacy against barnacles and algae but is restricted in some regions due to environmental regulations .
- Water Treatment : MIT is widely used in hydraulic fracturing for its cost-effectiveness, though its lower molecular weight necessitates higher dosages compared to octyl-substituted analogs .
Table 2: Key Research Findings on Isothiazolinone Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
